2,3,5-Tri-O-methyl-L-arabinose

Methylation analysis Polysaccharide structure Arabinogalactan

2,3,5-Tri-O-methyl-L-arabinose (CAS 6798-48-7) is a fully methylated L-arabinose derivative that serves as an essential analytical marker in carbohydrate structural chemistry. Its primary and nearly exclusive evidence-based application lies in the methylation analysis of complex polysaccharides, where it acts as the definitive derivative identifying terminal, non-reducing L-arabinofuranosyl residues.

Molecular Formula C8H16O5
Molecular Weight 192.21 g/mol
CAS No. 6798-48-7
Cat. No. B12708885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5-Tri-O-methyl-L-arabinose
CAS6798-48-7
Molecular FormulaC8H16O5
Molecular Weight192.21 g/mol
Structural Identifiers
SMILESCOCC(C(C(C=O)OC)OC)O
InChIInChI=1S/C8H16O5/c1-11-5-6(10)8(13-3)7(4-9)12-2/h4,6-8,10H,5H2,1-3H3/t6-,7-,8-/m0/s1
InChIKeyIXLOVRRUGOPNHY-FXQIFTODSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,5-Tri-O-methyl-L-arabinose (CAS 6798-48-7): A Definitive Methylation Analysis Standard for Terminal Arabinofuranosyl Linkage Identification


2,3,5-Tri-O-methyl-L-arabinose (CAS 6798-48-7) is a fully methylated L-arabinose derivative that serves as an essential analytical marker in carbohydrate structural chemistry. Its primary and nearly exclusive evidence-based application lies in the methylation analysis of complex polysaccharides, where it acts as the definitive derivative identifying terminal, non-reducing L-arabinofuranosyl residues [1]. This compound is not a bioactive molecule but a chemical probe generated during linkage analysis, and its procurement is driven entirely by the need for a validated, high-purity standard for gas chromatography–mass spectrometry (GC-MS) identification [2] [3]. It is specifically characterized by the complete methylation of hydroxyl groups at positions O2, O3, and O5 of the L-arabinose furanose ring, a signature that differentiates it from all other partially methylated arabinose isomers [1].

Why 2,3,5-Tri-O-methyl-L-arabinose Cannot Be Replaced by Other Methylated Arabinose Isomers in Structural Polysaccharide Analysis


Substituting 2,3,5-tri-O-methyl-L-arabinose with a closely related analog, such as its regioisomer 2,3,4-tri-O-methyl-L-arabinose (CAS 6778-39-8) [1], leads to catastrophic misassignment of polysaccharide structure. The methylation analysis methodology relies on the principle that the position of a methyl group on the derived monosaccharide directly reveals the position of the original glycosidic bond in the polymer. 2,3,5-Tri-O-methyl-L-arabinose is generated exclusively from L-arabinose residues that are present as terminal, non-reducing furanosyl units, meaning all hydroxyl groups were free before methylation [2]. In contrast, 2,3,4-tri-O-methyl-L-arabinose arises from 5-O-substituted arabinofuranosyl units [1]. Using the wrong isomer as a standard would result in the incorrect identification of a branch point as a terminal end and vice-versa. This fundamental structural specificity makes the 2,3,5-tri-O-methyl isomer a non-fungible analytical tool in glycomics and plant cell wall research.

Quantitative Evidence for the Differential Selection of 2,3,5-Tri-O-methyl-L-arabinose (CAS 6798-48-7)


Direct Proof of Terminal Non-Reducing Arabinofuranosyl Linkage vs. Branch Point Isomers

In a definitive structural study of white spruce (Picea glauca) arabinogalactan, hydrolysis of the fully methylated polysaccharide yielded 12 moles of 2,3,5-tri-O-methyl-L-arabinose. This quantitative yield was specifically used to prove that all L-arabinose in the polymer was present in the furanoside form as non-reducing terminal units, a conclusion validated by complementary periodate oxidation data showing the absence of any di-O-methyl or mono-O-methyl arabinose derivatives [1]. The comparator 2,3,4-tri-O-methyl-L-arabinose was not detected in this specific polymer, making the presence of the 2,3,5-isomer the sole piece of evidence for terminal arabinofuranosyl architecture.

Methylation analysis Polysaccharide structure Arabinogalactan

Quantitative Distinction from 2,5-Di-O-methyl-L-arabinose in Branched Polysaccharide Analysis

In an analysis of the structurally more complex Tamarack (Larix laricina) arabinogalactan, methylation and hydrolysis yielded a mixture of 2 moles of 2,3,5-tri-O-methyl-L-arabinose and 5 moles of 2,5-di-O-methyl-L-arabinose [1]. The simultaneous quantification of these two derivatives proves a branched structure where some L-arabinose units are terminal (giving the 2,3,5-tri-O-methyl derivative) and others are linked through the 3-position (giving the 2,5-di-O-methyl derivative). The specific molar ratio of 2:5 serves as a structural fingerprint for this polymer's arabinose environment. Relying on a single standard or a non-specific mixture would obscure this critical branching information.

Methylation analysis Polysaccharide branching Arabinogalactan structure

Confirmed Role as a GC-MS Standard for Linkage Analysis in Diverse Dicot Polysaccharides

A methylation analysis of the extracellular arabinogalactan from red kidney bean (Phaseolus vulgaris) root cell culture yielded 7 moles of 2,3,5-tri-O-methyl-L-arabinose, alongside only 0.5 moles of 2,3-di-O-methyl-L-arabinose [1]. The high relative abundance of the 2,3,5-tri-O-methyl derivative (a 14:1 ratio) confirmed that the L-arabinofuranosyl residues are overwhelmingly terminal. This finding, cross-referenced with a molecular weight of ca. 25,000 Da and a homogeneous electrophoretic mobility, demonstrates the compound's utility as a precise quantitative standard in GC-MS analysis [1]. The near-absence of di-O-methyl arabinose eliminates the possibility of significant arabinan side-chain formation, a structural feature that would be misidentified if a generic mixture of methylated arabinoses were used as the analytical reference.

Gas chromatography-mass spectrometry Plant cell wall Arabinogalactan-protein

Systematic Synthesis and Chromatographic Differentiation from Other Mono-, Di-, and Tri-O-methyl Arabinose Isomers

A comprehensive synthetic and chromatographic study established that all mono-O-methyl and tri-O-methyl ethers of arabinose, including 2,3,5-tri-O-methyl-L-arabinose, could be synthesized and definitively separated by gas–liquid partition chromatography as their acetylated glycosides and acetylated alditols [1]. The resolved chromatographic property serves as its chemical identity; no other tri-O-methyl isomer co-elutes with it. This study provides the foundational data that allows 2,3,5-tri-O-methyl-L-arabinose to serve as a non-ambiguous reference compound, distinguishing it from all other possible methylated arabinose analogs by defined retention parameters.

Synthetic carbohydrate chemistry Chromatographic separation Reference standards

High-Impact Procurement Scenarios for 2,3,5-Tri-O-methyl-L-arabinose (CAS 6798-48-7) Based on Quantitative Differentiation Evidence


Unequivocal GC-MS Identification of Terminal Arabinofuranosyl Residues in Plant and Microbial Polysaccharide Methylation Analysis

This is the compound's core application. As proven by the white spruce arabinogalactan study [1] and the red kidney bean arabinogalactan study [2], 2,3,5-tri-O-methyl-L-arabinose is the only tri-O-methyl isomer that serves as a direct marker for terminal, non-reducing L-arabinofuranosyl units. A laboratory performing linkage analysis on a novel hemicellulose, pectin, or arabinogalactan-protein must procure this exact standard to calibrate their GC-MS system and accurately identify the corresponding peak in their sample. Using the 2,3,4-isomer would falsely report a 5-O-substituted arabinose.

Quantitative Verification of Polysaccharide Branching Architecture via Molar Ratio Determination

In complex polysaccharides where L-arabinose serves as both a terminal and a branching sugar, the procurement of highly pure 2,3,5-tri-O-methyl-L-arabinose is critical for establishing quantitative molar ratios. The Tamarack arabinogalactan analysis [3] demonstrates this requirement: the exact 2:5 molar ratio of the 2,3,5-tri-O-methyl to the 2,5-di-O-methyl derivative defines the polymer's branching architecture. Any impurity in the tri-O-methyl standard or confusion with another isomer would corrupt this ratio, leading to an incorrect structural model for the native biopolymer.

Synthesis and Validation of Chromatographic Reference Libraries for Carbohydrate Chemistry

Based on the foundational synthetic and separation work [4], 2,3,5-tri-O-methyl-L-arabinose is a critical component of a complete methylated alditol acetate (PMAA) standard library. Core facilities and research groups that offer methylation analysis as a service must procure and maintain a verified sample of this compound to populate their retention time databases. Its resolved identity against all other mono-, di-, and tri-O-methylated arabinose isomers makes it indispensable for training analytical chemists and ensuring long-term data reproducibility across different instruments and projects.

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